1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-methoxy-4-methylphenoxy)propan-1-one - 2309311-23-5

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-methoxy-4-methylphenoxy)propan-1-one

Catalog Number: EVT-2786701
CAS Number: 2309311-23-5
Molecular Formula: C21H26N6O3
Molecular Weight: 410.478
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

  • Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor investigated for its potential use in treating solid tumors. [] It entered clinical development but exhibited species-dependent toxicity, leading to compromised renal function in patients, potentially due to crystal deposits in renal tubules. [] Metabolic studies revealed that SGX523 undergoes species-specific metabolism by aldehyde oxidase (AO) in monkeys and humans, generating a significantly less soluble metabolite, 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11). [] This metabolite's low solubility likely contributed to the observed nephropathy in clinical trials. []
  • Relevance: SGX523 shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-methoxy-4-methylphenoxy)propan-1-one. Both compounds highlight the importance of understanding the metabolic pathways and potential for forming insoluble metabolites during drug development, especially when the [, , ]triazolo[4,3-b]pyridazine moiety is present.

6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11)

  • Compound Description: M11 is a key metabolite of SGX523 formed through AO-mediated metabolism in monkeys and humans. [] Notably, M11 exhibits significantly lower solubility compared to its parent compound, SGX523. [] This difference in solubility is substantial, with M11's solubility in urine being only 3% of SGX523's solubility. [] This observation suggests that M11 might contribute to the obstructive nephropathy observed in clinical studies of SGX523. []
  • Relevance: Though not a direct structural analogue, M11 is relevant due to its origin from the biotransformation of SGX523, a compound containing the [, , ]triazolo[4,3-b]pyridazine core structure, which is also present in 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-methoxy-4-methylphenoxy)propan-1-one. M11 underscores the potential metabolic liabilities associated with this scaffold and the importance of assessing the properties of metabolites during drug development.

7-Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

  • Relevance: Both Compound 1 and 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-methoxy-4-methylphenoxy)propan-1-one feature the [, , ]triazolo[4,3-b]pyridazine moiety, a structural feature potentially linked to bioactivation and metabolic liabilities, as highlighted by the case of Compound 1.

7-(2-Methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

  • Compound Description: Designed as a structural modification of Compound 1, Compound 2 aimed to reduce bioactivation by introducing a metabolic soft spot within the naphthyridine ring's alkoxy substituent. [] While the primary metabolic transformation shifted as intended, Compound 2 still demonstrated significant in vitro and in vivo glutathione conjugation, indicating ongoing bioactivation concerns. []
  • Relevance: Compound 2 showcases the challenges in mitigating bioactivation liabilities associated with structures containing the [, , ]triazolo[4,3-b]pyridazine moiety, a structural feature shared with 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-methoxy-4-methylphenoxy)propan-1-one.

3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine (CL 218,872)

  • Compound Description: CL 218,872 is a selective α1GABAA receptor agonist. [, , , ] Studies have investigated its role in mediating the discriminative stimulus effects of ethanol. [, ] CL 218,872 has also been examined for its modulatory effects on GABAA receptors containing γ1 subunits. [, ] While it significantly enhances GABA-induced currents in these receptors, its potency and efficacy are lower compared to its effects on GABAA receptors with γ2S subunits. [, ]
  • Relevance: CL 218,872 shares the [, , ]triazolo[4,3-b]pyridazine scaffold with 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-methoxy-4-methylphenoxy)propan-1-one. Understanding the pharmacological activity of CL 218,872 as a GABAA receptor modulator provides valuable context for exploring the potential biological activities and targets of the main compound, especially considering their structural similarity.

2-(4-Methoxyphenyl)-2,3,5,6,7,8,9,10-octahydro-cyclohepta-(b)pyrazolo[4,3-d]pyridin-3-one (CGS 20625)

  • Compound Description: CGS 20625 is another GABAA receptor modulator, exhibiting high efficacy in enhancing GABA-induced currents in GABAA receptors, particularly those containing γ2 subunits. [, ] Interestingly, its modulatory effects on GABAA receptors containing γ1 subunits are less pronounced compared to its effects on receptors with γ2S subunits. [, ]

Properties

CAS Number

2309311-23-5

Product Name

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-methoxy-4-methylphenoxy)propan-1-one

IUPAC Name

2-(2-methoxy-4-methylphenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one

Molecular Formula

C21H26N6O3

Molecular Weight

410.478

InChI

InChI=1S/C21H26N6O3/c1-15-5-6-17(18(13-15)29-3)30-16(2)21(28)26-10-4-9-25(11-12-26)20-8-7-19-23-22-14-27(19)24-20/h5-8,13-14,16H,4,9-12H2,1-3H3

InChI Key

YKUZCKKQFUTFFZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)N2CCCN(CC2)C3=NN4C=NN=C4C=C3)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.